2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-(trifluoromethyl)pyridine.
Fluorination: The 2-chloro-3-(trifluoromethyl)pyridine undergoes fluorination to form 2-fluoro-3-(trifluoromethyl)pyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity and receptor binding, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridin-2-ol
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)11-10(16)5-2-6-17-11/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZLBJXYVOYROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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